molecular formula C16H19ClN2O2S B2630541 3-chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide CAS No. 328280-18-8

3-chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide

Cat. No. B2630541
CAS RN: 328280-18-8
M. Wt: 338.85
InChI Key: XUMGFEJJNWODCO-UHFFFAOYSA-N
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Description

The compound “3-amino-4-chloro-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide” has a molecular weight of 333.84 . It’s a powder stored at room temperature .


Synthesis Analysis

A new water-soluble multidentate ligand based on a second-generation hyperbranched polyester containing 3-(morpholin-4-yl)propionate fragments in the terminal position has been synthesized . The degree of polyester functionalization with aminopropylmorpholine is 56% .


Molecular Structure Analysis

The compound “3-amino-4-chloro-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide” has the InChI code 1S/C13H20ClN3O3S/c14-12-3-2-11 (10-13 (12)15)21 (18,19)16-4-1-5-17-6-8-20-9-7-17/h2-3,10,16H,1,4-9,15H2 .


Physical And Chemical Properties Analysis

The compound “3-amino-4-chloro-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide” is a powder stored at room temperature . It has a molecular weight of 333.84 .

Scientific Research Applications

  • Antitubercular and Antibacterial Activities : Analog compounds of 3-chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide have been synthesized and evaluated for their in vitro antibacterial activity against various bacteria strains and screened for antitubercular activity against Mycobacterium tuberculosis. Compounds exhibited significant antitubercular and antibacterial activities, highlighting their potential in treating infections caused by resistant strains (Rao & Subramaniam, 2015).

  • Antitumor Activities : Related compounds have been synthesized and evaluated for their antitumor properties, demonstrating inhibitory capacity against the proliferation of cancer cell lines. This points to the potential use of these compounds in cancer therapy, owing to their ability to inhibit cancer cell growth (Ji et al., 2018).

  • Structural Studies : Structural studies of related compounds, including crystallographic analysis, have provided insight into the molecular interactions and stability of these molecules. These studies are crucial for understanding how these compounds interact at the molecular level, which is essential for drug design and development (Abbasi et al., 2011).

  • Synthesis and Mechanistic Insights : Research has also focused on the synthesis routes and mechanisms involved in creating these compounds. Understanding the synthesis and reaction mechanisms is vital for developing more efficient and sustainable methods to produce these compounds for research and therapeutic purposes (Mamedov et al., 2021).

Mechanism of Action

The compound “4-(3-Chloropropyl)morpholine” has been shown to have a potent inhibitory effect on EGF receptor tyrosine kinase activity .

Future Directions

The compound “4-(3-Chloropropyl)morpholine” has been shown to have a potent inhibitory effect on EGF receptor tyrosine kinase activity , suggesting potential applications in cancer treatment.

properties

IUPAC Name

3-chloro-N-(3-morpholin-4-ylpropyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2S/c17-14-12-4-1-2-5-13(12)22-15(14)16(20)18-6-3-7-19-8-10-21-11-9-19/h1-2,4-5H,3,6-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMGFEJJNWODCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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